6,7-Dichloroquinoxalin-2-amine
Overview
Description
6,7-Dichloroquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine atoms at the 6 and 7 positions of the quinoxaline ring enhances the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinoxalin-2-amine typically involves the reaction of 6,7-dichloroquinoxaline with ammonia or an amine source. One common method is the nucleophilic substitution reaction where 6,7-dichloroquinoxaline is treated with ammonia in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the displacement of the chlorine atoms by the amine group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloroquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloroquinoxalin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dichloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist at certain receptor sites, inhibiting the binding of natural ligands and modulating cellular responses. The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its biological activity, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: A related compound with similar structural features but different biological activities.
6,7-Dinitroquinoxaline-2,3-dione: Another derivative with distinct chemical properties and applications.
Uniqueness
6,7-Dichloroquinoxalin-2-amine stands out due to its unique combination of chlorine atoms and an amino group, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
6,7-dichloroquinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUXCSKRIXCLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555328 | |
Record name | 6,7-Dichloroquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76002-68-1 | |
Record name | 6,7-Dichloroquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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